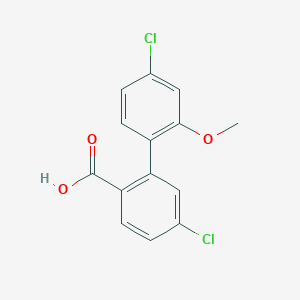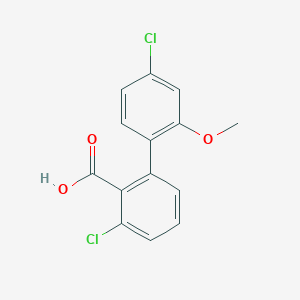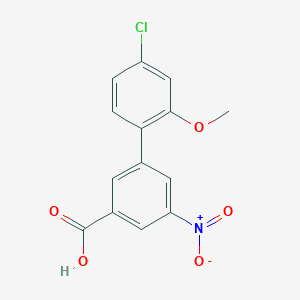
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, or 4-CMCB, is a halogenated phenylbenzoic acid that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. 4-CMCB has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.
科学研究应用
4-CMCB has been used in scientific research to study the effects of halogenated phenylbenzoic acids on various biochemical and physiological processes. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-CMCB has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine.
作用机制
4-CMCB is believed to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. It is also believed to inhibit the activity of acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Finally, it is believed to inhibit the activity of monoamine oxidase (MAO) by binding to the active site of the enzyme and preventing the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects
4-CMCB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation and cancer. It has also been shown to inhibit the activity of acetylcholinesterase (AChE) and increase the levels of acetylcholine, which is involved in learning and memory. Finally, it has been shown to inhibit the activity of monoamine oxidase (MAO) and increase the levels of dopamine and norepinephrine, which are involved in mood regulation.
实验室实验的优点和局限性
4-CMCB has several advantages for laboratory experiments. It is a white crystalline powder that is soluble in common organic solvents, making it easy to work with. It is also relatively inexpensive and can be synthesized in the laboratory. However, 4-CMCB also has several limitations. It is a halogenated compound, which can be toxic and can cause skin irritation. In addition, it is not approved for human or animal use, and its effects on humans and animals are not fully understood.
未来方向
There are several potential future directions for research on 4-CMCB. One potential direction is to further study its effects on cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). Another potential direction is to study its effects on other enzymes and biochemical processes. Additionally, research could be done to determine its potential therapeutic applications, as well as its potential toxicity in humans and animals. Finally, research could be done to develop more efficient methods of synthesizing 4-CMCB.
合成方法
4-CMCB can be synthesized through a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-chloro-2-methoxyphenyl bromide. The second step involves the reaction of 4-chloro-2-methoxyphenyl bromide with sodium hydroxide in acetic acid to form 4-chloro-2-methoxyphenol. The third step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-CMCB.
属性
IUPAC Name |
4-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNICYVLFXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691090 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-65-8 |
Source


|
| Record name | 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














